molecular formula C5H13NS B13146033 N,N-Diethyl-S-methylthiohydroxylamine

N,N-Diethyl-S-methylthiohydroxylamine

Cat. No.: B13146033
M. Wt: 119.23 g/mol
InChI Key: SRKZKZLXCIGXNE-UHFFFAOYSA-N
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Description

N,N-Diethyl-S-methylthiohydroxylamine (hypothetical structure: C5H13NOS) is a hydroxylamine derivative featuring diethylamine, a hydroxylamine (N–O–H) group, and a methylthio (–S–CH3) substituent. While direct experimental data on this compound are absent in available literature, its structure suggests a hybrid of amine, hydroxylamine, and thioether functionalities. The diethyl groups enhance lipophilicity compared to dimethyl analogs, while the thioether may confer unique redox or coordination properties.

Properties

Molecular Formula

C5H13NS

Molecular Weight

119.23 g/mol

IUPAC Name

N-ethyl-N-methylsulfanylethanamine

InChI

InChI=1S/C5H13NS/c1-4-6(5-2)7-3/h4-5H2,1-3H3

InChI Key

SRKZKZLXCIGXNE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-S-methylthiohydroxylamine typically involves the reaction of diethylamine with methylthiohydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and quantity of the product. In industrial settings, the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-S-methylthiohydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxylamine and thioether functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles. Solvents like dichloromethane or acetonitrile are often used, and the reaction may be catalyzed by acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-S-methylsulfonylhydroxylamine, while reduction may produce N,N-diethyl-S-methylaminothiohydroxylamine.

Scientific Research Applications

Chemistry: N,N-Diethyl-S-methylthiohydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to investigate the effects of hydroxylamines on cellular processes. It may serve as a model compound for studying the interactions of similar molecules with biological targets.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique chemical properties make it a candidate for targeting specific molecular pathways.

Industry: In industrial applications, this compound is used as a stabilizer, antioxidant, and corrosion inhibitor. It is also employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-S-methylthiohydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The thioether group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

N,N-Dimethylhydroxylamine (C2H7NO)

  • Molecular Weight : 143.17 g/mol .
  • Functional Groups : Dimethylamine (–N(CH3)2) and hydroxylamine (–O–H).
  • Key Properties :
    • Lower molecular weight and simpler structure compared to the target compound.
    • Polar due to the hydroxylamine group, with higher water solubility than thioether analogs.
    • Used as a reducing agent in organic synthesis; unstable under acidic conditions .

O,N-Dimethylhydroxylamine Hydrochloride (C2H8ClNO)

  • Molecular Weight : 113.55 g/mol (base) + HCl .
  • Functional Groups : O-methyl (–O–CH3), N-methylamine, and hydrochloride salt.
  • Key Properties :
    • Salt form enhances stability and solubility in polar solvents.
    • Used as a nucleophilic amination reagent in peptide synthesis .
  • Divergence : The oxygen-based ether group contrasts with the thioether in the target compound, leading to differences in electronic effects (e.g., weaker electron-donating capacity of sulfur) and reactivity (e.g., reduced hydrogen-bonding capability).

N,N-Diethylcyclohexylamine (C10H21N)

  • Functional Groups : Diethylamine and cyclohexyl group .
  • Key Properties :
    • High lipophilicity due to the cyclohexyl ring and ethyl substituents.
    • Used as a catalyst or base in organic reactions; requires careful handling due to amine-related hazards (e.g., corrosive properties) .

N-Nitrosodimethylamine (C2H6N2O)

  • Functional Groups : Nitrosamine (–N–N=O) and dimethylamine .
  • Key Properties: Potent carcinogen; regulated due to genotoxicity . Highlights the risks associated with nitrosamine and amine derivatives.
  • Divergence: The target compound’s hydroxylamine and thioether groups likely reduce nitrosamine-like carcinogenicity but may introduce new hazards (e.g., sulfoxide formation under oxidation).

Tabulated Comparison of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
N,N-Diethyl-S-methylthiohydroxylamine* C5H13NOS ~147.23 (estimated) Diethylamine, thioether, hydroxylamine Hypothetical: Redox activity, ligand potential
N,N-Dimethylhydroxylamine C2H7NO 143.17 Dimethylamine, hydroxylamine Reducing agent, unstable in acid
O,N-Dimethylhydroxylamine HCl C2H8ClNO 113.55 + HCl O-methyl, hydrochloride salt Peptide synthesis, nucleophilic amination
N,N-Diethylcyclohexylamine C10H21N 155.28 Diethylamine, cyclohexyl Catalysis, corrosive base
N-Nitrosodimethylamine C2H6N2O 74.08 Nitrosamine, dimethylamine Carcinogen, research chemical

*Hypothetical data inferred from structural analogs.

Research Findings and Inferences

  • Synthetic Routes: Analogous to N,N-Diethylphenoxyacetamides (), the target compound might be synthesized via reaction of diethylamine with a methylthio-substituted hydroxylamine precursor. Thioacetyl chlorides could serve as intermediates.
  • Reactivity : The thioether group may participate in sulfoxidation or metal coordination, distinct from oxygen analogs. Diethyl groups could stabilize transition states in nucleophilic reactions.
  • Safety Considerations : Based on N,N-Diethylcyclohexylamine () and N-Nitrosodimethylamine (), handling precautions (e.g., gloves, fume hoods) are critical. Thioethers may produce hazardous sulfoxides or sulfones upon oxidation.

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